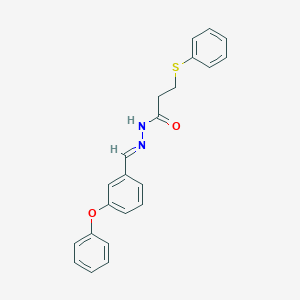![molecular formula C24H21N3O2 B306721 N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNQH and is a member of the hydrazide family of compounds. In
Wirkmechanismus
The mechanism of action of MNQH is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the disruption of cellular signaling pathways. MNQH has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MNQH has been shown to inhibit the activity of several protein kinases, which are involved in cellular signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MNQH has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. MNQH has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, MNQH has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Finally, MNQH has been shown to modulate immune function by increasing the production of cytokines and chemokines, which are involved in the immune response to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MNQH has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, MNQH also has some limitations, including its relatively low potency compared to other anti-cancer drugs and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on MNQH, including the development of more potent analogs, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its potential use in other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of MNQH and to optimize its dosing and administration for maximum efficacy and safety.
Conclusion:
In conclusion, MNQH is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method has been optimized to produce high yields of pure compound, and its mechanism of action has been shown to involve the inhibition of DNA synthesis and cellular signaling pathways. MNQH has a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune function. While MNQH has some limitations for use in lab experiments, there are several future directions for research on this compound that may lead to its further development as a therapeutic agent.
Synthesemethoden
MNQH can be synthesized through a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 2,8-dimethylquinoline-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of MNQH with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
MNQH has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that MNQH has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, MNQH has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
Eigenschaften
Produktname |
N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C24H21N3O2 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-7-6-9-18-13-20(16(2)26-23(15)18)24(28)27-25-14-21-19-10-5-4-8-17(19)11-12-22(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
InChI-Schlüssel |
NENJTDWIOYGOPV-AFUMVMLFSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)



![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)